molecular formula C16H25NO2 B1623179 Nonyl anthranilate CAS No. 72724-82-4

Nonyl anthranilate

Cat. No.: B1623179
CAS No.: 72724-82-4
M. Wt: 263.37 g/mol
InChI Key: KXSLATJQCYFGPZ-UHFFFAOYSA-N
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Description

Nonyl anthranilate, the C9 alkyl ester of anthranilic acid (2-aminobenzoic acid), is a derivative within the broader class of anthranilate esters. These esters are characterized by their anthranilic acid backbone, which is modified by esterification with varying alkyl or aryl groups. The alkyl chain length and substituents significantly influence their physical properties, bioactivity, and applications .

Properties

CAS No.

72724-82-4

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

nonyl 2-aminobenzoate

InChI

InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-10-13-19-16(18)14-11-8-9-12-15(14)17/h8-9,11-12H,2-7,10,13,17H2,1H3

InChI Key

KXSLATJQCYFGPZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCOC(=O)C1=CC=CC=C1N

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=CC=C1N

Other CAS No.

72724-82-4

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Anthranilate Esters

Structural and Functional Properties

Volatility and Solubility
  • Methyl anthranilate (C1) is highly volatile and water-soluble, making it suitable as a fragrance in cosmetics and a bird repellent in agriculture .
  • Ethyl anthranilate (C2) and butyl anthranilate (C4) exhibit reduced volatility compared to methyl anthranilate, enhancing their persistence in formulations like perfumes and insect repellents .
  • Nonyl anthranilate (C9), with its longer hydrophobic chain, is expected to have markedly lower volatility and higher lipid solubility. This property could favor applications requiring sustained release, such as in topical repellents or slow-release agrochemicals.
Aromatic and Flavor Profiles
  • Methyl anthranilate is a key contributor to the "foxy" aroma in Concord grapes and citrus fruits .
  • Ethyl anthranilate and 2-phenylethyl anthranilate are noted for their roles in wine and essential oil fragrances, with phenylethyl derivatives imparting floral notes .
Insect Repellency
  • Methyl anthranilate and its analogs (ethyl, butyl, methyl N,N-dimethyl) demonstrate potent repellency against Aedes aegypti mosquitoes, with efficacy comparable to DEET. Their activity is attributed to structural mimicry of DEET’s aromatic backbone .
  • This compound’s extended alkyl chain may enhance binding to insect olfactory receptors or improve skin retention, though excessive hydrophobicity could reduce cutaneous absorption.
Antimicrobial and Anticancer Potential
  • Anthranilate diamides (e.g., compounds 4a–e, 6a–c) exhibit nanomolar anticancer activity by targeting EGFR and tubulin polymerization.
  • This compound’s ester group may confer different pharmacokinetic properties, such as altered metabolic stability or membrane permeability, compared to diamide derivatives.
Enzymatic Interactions
  • Anthranilate synthetase and phosphoribosyltransferase (AnPRT) enzymes are critical in microbial tryptophan biosynthesis. Inhibitors like indolizines (4a–c) bind to the anthranilate pocket, with docking scores correlating with bioactivity .

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